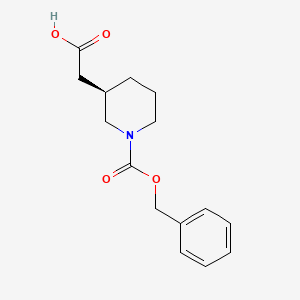

(R)-2-(1-((Benzyloxy)carbonyl)piperidin-3-yl)acetic acid

Description

(R)-2-(1-((Benzyloxy)carbonyl)piperidin-3-yl)acetic acid is a chiral piperidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the nitrogen atom and an acetic acid moiety at the 3-position of the piperidine ring. Its molecular formula is C15H19NO5, with a molecular weight of 293.32 g/mol (calculated from ). The compound’s stereochemistry (R-configuration) is critical for applications in asymmetric synthesis, particularly in pharmaceuticals and peptidomimetics. The Cbz group enhances stability during synthetic procedures while allowing selective deprotection under hydrogenolytic conditions .

Propriétés

Formule moléculaire |

C15H19NO4 |

|---|---|

Poids moléculaire |

277.31 g/mol |

Nom IUPAC |

2-[(3R)-1-phenylmethoxycarbonylpiperidin-3-yl]acetic acid |

InChI |

InChI=1S/C15H19NO4/c17-14(18)9-13-7-4-8-16(10-13)15(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,18)/t13-/m1/s1 |

Clé InChI |

YVOXXKXHRGVDOF-CYBMUJFWSA-N |

SMILES isomérique |

C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)CC(=O)O |

SMILES canonique |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CC(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-((Benzyloxy)carbonyl)piperidin-3-yl)acetic acid typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Acetic Acid Moiety: The acetic acid group is introduced via a nucleophilic substitution reaction.

Protection with Benzyloxycarbonyl Group: The final step involves protecting the nitrogen atom of the piperidine ring with a benzyloxycarbonyl group using a reagent such as benzyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

®-2-(1-((Benzyloxy)carbonyl)piperidin-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl protecting group.

Substitution: The acetic acid moiety can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts can be used.

Substitution: Reagents like alcohols or amines in the presence of catalysts or activating agents are commonly used.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of the deprotected piperidine derivative.

Substitution: Formation of esters or amides depending on the substituent introduced.

Applications De Recherche Scientifique

®-2-(1-((Benzyloxy)carbonyl)piperidin-3-yl)acetic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of ®-2-(1-((Benzyloxy)carbonyl)piperidin-3-yl)acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be removed under physiological conditions, allowing the compound to interact with enzymes or receptors. The piperidine ring and acetic acid moiety can participate in binding interactions, influencing the activity of the target molecules.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional attributes of (R)-2-(1-((Benzyloxy)carbonyl)piperidin-3-yl)acetic acid are compared below with analogous compounds, focusing on molecular features, protecting groups, and applications.

Table 1: Structural and Functional Comparison

Key Research Findings

Protecting Group Stability: The Cbz group in the target compound requires hydrogenolysis (e.g., H2/Pd-C) for deprotection, whereas the Boc group () is cleaved under acidic conditions (e.g., TFA) . The Fmoc group () is base-labile (e.g., piperidine), making it ideal for solid-phase peptide synthesis .

Ring Structure Effects :

- Piperidine (six-membered ring) in the target compound provides greater conformational flexibility compared to piperazine (, six-membered with two nitrogens) and pyrrolidine (, five-membered). Piperazine derivatives exhibit higher basicity due to the additional nitrogen .

Substituent Influence: The acetic acid chain in the target compound enhances solubility in polar solvents compared to directly attached carboxylic acids (). The latter may exhibit stronger hydrogen-bonding capacity but reduced metabolic stability in drug design .

Stereochemical Impact :

- The R-configuration in the target compound and (R)-(-)-phenylpiperidin-1-yl-acetic acid () is crucial for enantioselective interactions in biological systems, such as receptor binding or enzyme inhibition .

Activité Biologique

(R)-2-(1-((Benzyloxy)carbonyl)piperidin-3-yl)acetic acid, also known by its CAS number 1821789-69-8, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

- Molecular Formula : C15H19NO4

- Molecular Weight : 277.32 g/mol

- CAS Number : 1821789-69-8

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2).

Case Study: Cytotoxicity Evaluation

A study evaluated the compound's cytotoxicity using an MTT assay. The results showed an IC50 value of approximately 5 μM against MDA-MB-231 cells, indicating strong growth inhibition compared to non-cancerous cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 5.0 |

| HepG2 | 7.5 |

| LLC-PK1 (non-cancerous) | >20 |

The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells. This is facilitated through the activation of caspase pathways, leading to increased apoptosis markers such as cytochrome c release and PARP cleavage.

Apoptosis Induction Study

In an apoptosis induction study, the compound was shown to enhance caspase-3 activity by 1.5 times at a concentration of 10 μM in MDA-MB-231 cells, supporting its role as an apoptosis inducer.

Neuroprotective Effects

In addition to its anticancer properties, this compound has been explored for its neuroprotective effects. Preliminary findings suggest that it may inhibit acetylcholinesterase activity, which is beneficial in conditions like Alzheimer's disease.

Enzyme Inhibition Study

A study measuring the inhibition of acetylcholinesterase revealed that the compound exhibited a moderate inhibitory effect with an IC50 value of 15 μM.

| Enzyme | IC50 (μM) |

|---|---|

| Acetylcholinesterase | 15 |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It was found to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Inflammatory Cytokine Production

In a study assessing cytokine levels, treatment with this compound resulted in a significant decrease in TNF-alpha and IL-6 levels.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 100 | 45 |

| IL-6 | 80 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.